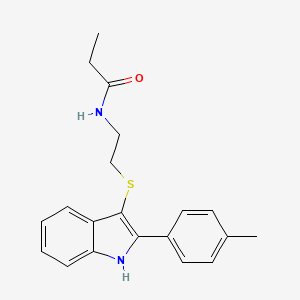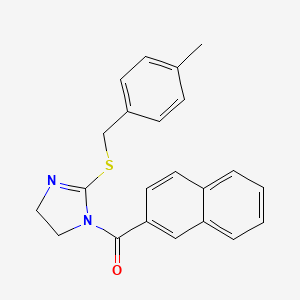
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is a complex organic compound characterized by its trifluoromethyl group and thiazole and triazole rings
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the reaction is a key step in many synthetic pathways, enabling the formation of complex organic structures from simpler precursors .
Pharmacokinetics
Compounds with similar structures are known to undergo extensive first-pass metabolism .
Result of Action
Compounds with similar structures are known to have significant impacts in the field of agrochemicals and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Thiazole Formation: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Triazole Formation: : The triazole ring can be formed through the reaction of hydrazine with a suitable precursor containing the thiazole and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.
化学反応の分析
Types of Reactions
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure and properties make it a candidate for drug discovery and development.
Industry
In industry, the compound is used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group imparts desirable properties to the final products, such as increased stability and resistance to degradation.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)pyrazole: : This compound also contains a trifluoromethyl group but has a different heterocyclic structure.
Trifluoromethylpyridine: : Another compound with a trifluoromethyl group, but with a pyridine ring instead of a thiazole or triazole ring.
Uniqueness
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is unique due to its combination of trifluoromethyl, thiazole, and triazole groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-methyl-5-(1-phenyl-1,2,4-triazol-3-yl)-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-8-18-11(13(14,15)16)10(21-8)12-17-7-20(19-12)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWVENGODLCFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=NN(C=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)



![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)
![methyl2-aminobicyclo[4.1.0]heptane-2-carboxylatehydrochloride,Mixtureofdiastereomers](/img/structure/B2921616.png)


![2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2921622.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea](/img/structure/B2921623.png)
